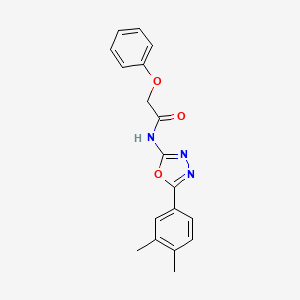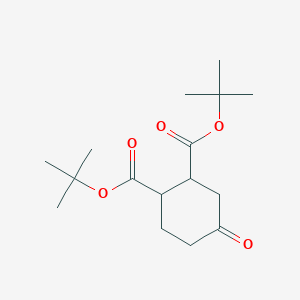
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is a chemical compound with the formula C16H26O5 and a molecular weight of 298.37 g/mol . It contains a total of 47 bonds, including 21 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 aliphatic esters, and 1 ketone .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and two ester groups . The molecule also contains a ketone group .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 89-92°C . The compound is insoluble in water but soluble in most organic solvents .Scientific Research Applications
1. Reactions with Difunctional Nucleophiles Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is involved in reactions with difunctional nucleophiles. The nature of the alkyl group in the ester moieties of these compounds influences the direction of their reactions. For instance, dimethyl esters react with hydrazine hydrate to form tetrahydroindazoles, while their tert-butyl analogs convert into 6-hydrazones under similar conditions. Reactions with hydroxylamine lead to the formation of 6-hydroxyimino derivatives (Gein, Gein, Potemkin, & Kriven’ko, 2004).
2. Synthesis of Mikanecic Acid The compound plays a role in the synthesis of mikanecic acid, a process catalyzed by 1,4-diazabicyclo[2.2.2]octane. It involves multiple steps including coupling of ethanal and tert-butyl propenoate, followed by dehydrobromination and acidic ester cleavage, ultimately yielding di-tert-butyl 4-vinyl-1-cyclohexene-1,4-dicarboxylate (Hoffmann & Rabe, 1984).
3. Structural Analysis in Crystallography In crystallography, derivatives of this compound, such as di-tert-butyl 2-methoxycarbonyl-4-methylene-1-oxocyclooctane-6,6-dicarboxylate, are reported for their structures. These compounds exhibit pseudo-centers of symmetry and are used to study molecular conformations (Ginderow, Fensterbank, Jorand-Lebrun, & Malacria, 1997).
4. Alkylation Reactions with Primary Alcohols The compound is utilized in alkylation reactions, where acetates are alkylated with primary alcohols and alpha,omega-diols. This process, catalyzed by iridium, results in the formation of compounds like di-tert-butyl tridecanoate, demonstrating its utility in organic chemistry for producing carboxylates (Iuchi, Obora, & Ishii, 2010).
properties
IUPAC Name |
ditert-butyl 4-oxocyclohexane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-15(2,3)20-13(18)11-8-7-10(17)9-12(11)14(19)21-16(4,5)6/h11-12H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXMJZNUYSGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CC1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(3-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2363069.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2363070.png)
![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide](/img/structure/B2363071.png)
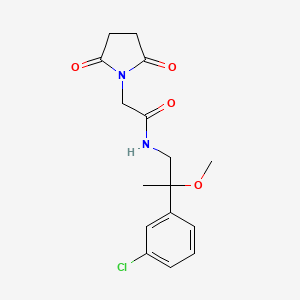
![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)
![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)
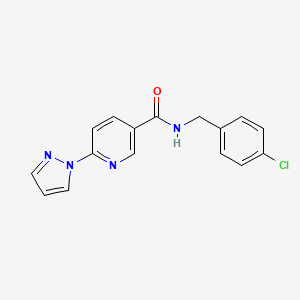
![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
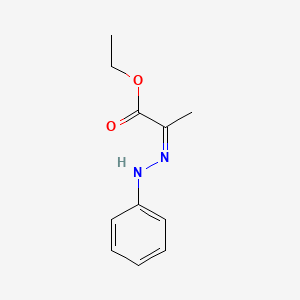
![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)
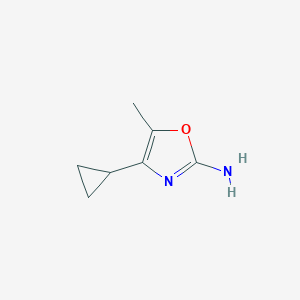
![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)
